4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one
Description
The compound 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole ring, a dihydroisoquinolin-1-one core, and two distinct aromatic substituents: a 2-bromophenyl group and a 4-ethoxyphenyl group. The 1,2,4-oxadiazole moiety is known for its metabolic stability and bioisosteric properties, while the dihydroisoquinolinone framework contributes to π-π stacking interactions in biological targets . The 2-bromophenyl group may enhance lipophilicity and influence binding affinity, whereas the 4-ethoxyphenyl substituent could modulate solubility and pharmacokinetic profiles.
Although direct synthetic data for this compound are absent in the provided evidence, analogs in and suggest plausible routes involving condensation of amidoximes with activated carboxylic acid derivatives, followed by cyclization .
Properties
IUPAC Name |
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3O3/c1-2-31-17-13-11-16(12-14-17)29-15-21(18-7-3-4-8-19(18)25(29)30)24-27-23(28-32-24)20-9-5-6-10-22(20)26/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVYGMYFMLDSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the bromophenyl and ethoxyphenyl groups. Common reagents used in these reactions include bromine, ethyl ether, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.
Scientific Research Applications
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- HE22 shares the 2-bromophenyl-oxadiazole motif but replaces the dihydroisoquinolinone with a pyridazinone core. The 4-butoxyphenyl group in HE22 may confer higher lipophilicity than the target compound’s 4-ethoxyphenyl group .
- The 3-bromophenyl analog () demonstrates the positional effect of bromine, which could alter steric interactions in biological systems .
Key Observations :
- Yields for oxadiazole-containing analogs in range from 30–72%, highlighting variability based on substituent complexity .
- Microbial biosynthesis (e.g., HE22) offers an alternative to chemical synthesis but may limit scalability .
Table 3: Reported Bioactivities of Analogs
Key Observations :
- HE22’s pesticidal activity suggests that the 2-bromophenyl-oxadiazole motif may have broad bioactivity across taxa .
Biological Activity
The compound 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic molecule that combines various pharmacologically relevant moieties. Its structure suggests potential applications in drug discovery and therapeutic development due to the presence of the oxadiazole and dihydroisoquinoline functionalities, which are known for their diverse biological activities.
Structural Characteristics
The molecular formula of the compound is , and its molecular weight is approximately 445.27 g/mol. The key structural components include:
- Dihydroisoquinoline moiety : Known for its role in various biological activities including antitumor and antimicrobial effects.
- Oxadiazole ring : This five-membered heterocyclic structure is recognized for its diverse biological properties, including anti-inflammatory and antimicrobial activities.
- Bromine substituent : The presence of bromine may enhance the compound's reactivity and biological profile.
Biological Activities
Research into the biological activity of this compound has revealed several promising properties:
Antitumor Potential
Compounds containing dihydroisoquinoline structures have been investigated for their antitumor activities. They may exert cytotoxic effects on cancer cells through apoptosis induction or cell cycle arrest mechanisms. The introduction of halogen substituents like bromine can further modulate these effects, enhancing potency against specific cancer types .
The exact mechanism of action for this specific compound remains largely unexplored. However, it is hypothesized that the oxadiazole ring could facilitate interactions with biological targets such as enzymes or receptors involved in disease pathways. Techniques such as surface plasmon resonance could be employed to assess binding affinities quantitatively .
Case Studies and Research Findings
Several studies have investigated similar compounds with structural similarities to the target molecule:
- Antimicrobial Studies : A study on phthalazinones demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 10 µg/mL .
- Antitumor Research : Compounds containing dihydroisoquinoline structures have been shown to inhibit cancer cell proliferation in vitro, with IC50 values ranging from 5 to 20 µM depending on the specific cancer cell line tested .
- Oxadiazole Derivatives : Research on oxadiazole derivatives indicated a wide range of biological activities, including anti-inflammatory and analgesic effects. These compounds often act through inhibition of specific enzymes involved in inflammatory pathways .
Comparative Analysis
To better understand the potential of 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Phthalazinone | Bicyclic structure | Antibacterial properties |
| Oxadiazole Derivative | Contains oxadiazole ring | Exhibits antifungal activity |
| Dihydroisoquinoline | Isoquinoline core | Known for antitumor activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one?
- Methodological Answer : The synthesis of this compound involves multi-step protocols. For example, oxadiazole rings are typically formed via cyclization of acylhydrazides under acidic conditions, while the dihydroisoquinolinone core may be constructed using Pictet-Spengler or Friedel-Crafts reactions. Solvent selection (e.g., dichloromethane for polarity control) and catalysts (e.g., p-toluenesulfonic acid for cyclization) are critical. Temperature optimization (e.g., 60–80°C for oxadiazole formation) and pH control (e.g., neutral conditions for stability) are necessary to avoid side reactions like hydrolysis of the oxadiazole ring .
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions, particularly distinguishing between the bromophenyl and ethoxyphenyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation. Infrared (IR) spectroscopy helps identify functional groups like the oxadiazole ring (C=N stretch at ~1600 cm⁻¹) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors relevant to the structural motifs. For example:
- Kinase inhibition assays : Due to the oxadiazole moiety’s potential ATP-binding site interactions.
- Antimicrobial susceptibility testing : Using microbroth dilution for bacterial/fungal strains.
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include a positive control (e.g., doxorubicin) and solvent controls to rule out artifacts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Core modifications : Replace the 2-bromophenyl group with other halogens (e.g., Cl, F) or electron-withdrawing groups to assess impact on target binding .
- Isoquinolinone substitution : Introduce methyl or methoxy groups at the 6- or 7-position to evaluate steric/electronic effects on activity.
- In silico docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., PARP-1 or EGFR kinases) and prioritize derivatives for synthesis .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize assay conditions : Ensure consistent cell lines, passage numbers, and serum concentrations to minimize variability .
- Dose-response validation : Repeat assays with a wider concentration range (e.g., 0.1–100 µM) and multiple replicates to confirm trends.
- Off-target profiling : Use proteome-wide approaches (e.g., affinity chromatography coupled with mass spectrometry) to identify unintended interactions .
Q. How can researchers investigate the metabolic stability and degradation pathways of this compound?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., demethylation of the ethoxyphenyl group) .
- Forced degradation studies : Expose the compound to acidic, basic, oxidative, and photolytic conditions to assess stability. Use HPLC to quantify degradation products .
Q. What computational methods predict its environmental fate and ecotoxicological risks?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
